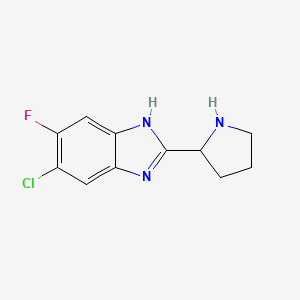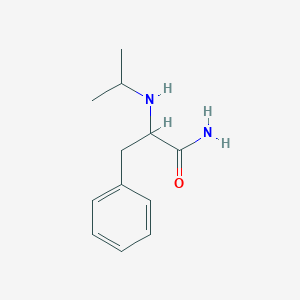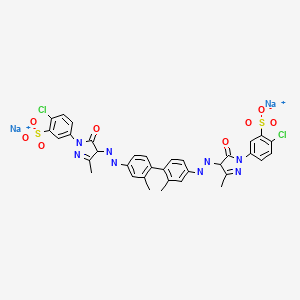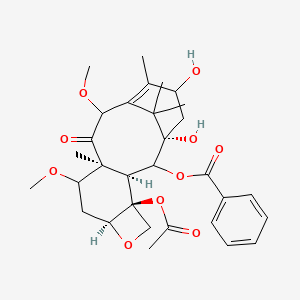
10-Deacetyl-7,10-dimethylbaccatin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Deacetyl-7,10-dimethylbaccatin III: is a natural organic compound isolated from the yew tree (Genus Taxus).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetyl-CoA for acetylation reactions .
Industrial Production Methods: : Industrial production of 10-Deacetyl-7,10-dimethylbaccatin III is often achieved through semi-synthesis from naturally occurring precursors extracted from yew trees. This method is preferred due to the complexity and cost of total synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: : 10-Deacetyl-7,10-dimethylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with desired biological activities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the selectivity and yield of the desired products .
Major Products: : The major products formed from these reactions include derivatives like baccatin III, which is further used to synthesize docetaxel .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 10-Deacetyl-7,10-dimethylbaccatin III is used as a key intermediate in the synthesis of various taxane derivatives, which are studied for their potential biological activities .
Biology: : In biological research, this compound is used to study the biosynthesis of taxanes and the enzymatic pathways involved in their production .
Medicine: : The most significant application of this compound is in medicine, where it serves as a precursor for the synthesis of the anti-cancer drug docetaxel. Docetaxel is widely used in chemotherapy for treating various cancers, including breast, lung, and prostate cancer .
Industry: : In the pharmaceutical industry, this compound is crucial for the large-scale production of docetaxel and other taxane-based drugs .
Wirkmechanismus
The mechanism of action of 10-Deacetyl-7,10-dimethylbaccatin III involves its conversion to docetaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other 10-deacetylbaccatins such as 10-Deacetylbaccatin III, 10-Deacetylbaccatin V, and 10-Deacetylbaccatin VI .
Uniqueness: : 10-Deacetyl-7,10-dimethylbaccatin III is unique due to its specific structural modifications, which make it a valuable intermediate for synthesizing docetaxel. Its distinct chemical properties and reactivity patterns differentiate it from other 10-deacetylbaccatins .
Eigenschaften
Molekularformel |
C31H40O10 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
[(1S,3S,4S,7S,10S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19?,20?,21-,23?,24+,26?,29+,30-,31+/m0/s1 |
InChI-Schlüssel |
MGJMLMORVVDLIU-PCJVYFSWSA-N |
Isomerische SMILES |
CC1=C2C(C(=O)[C@]3([C@@H](C([C@@](C2(C)C)(CC1O)O)OC(=O)C4=CC=CC=C4)[C@@]5(CO[C@H]5CC3OC)OC(=O)C)C)OC |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


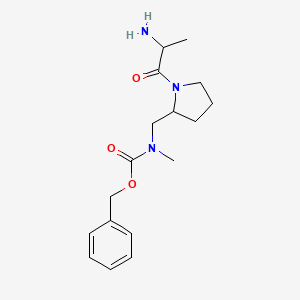
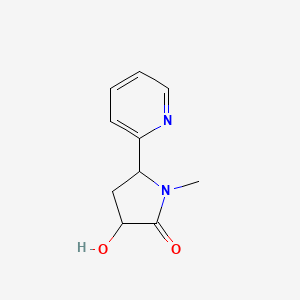
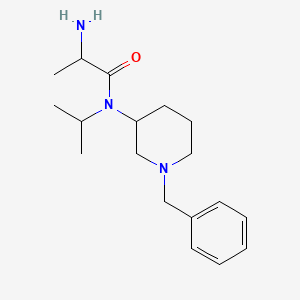
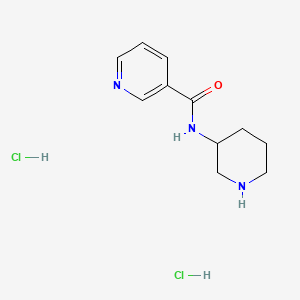

![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
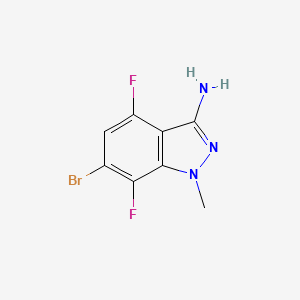
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
